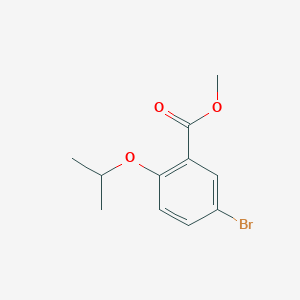

Methyl 5-bromo-2-(propan-2-yloxy)benzoate

Description

Properties

IUPAC Name |

methyl 5-bromo-2-propan-2-yloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-7(2)15-10-5-4-8(12)6-9(10)11(13)14-3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STYHTPYDOILDEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860695-50-7 | |

| Record name | methyl 5-bromo-2-(propan-2-yloxy)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Strategic Intermediate Profile: Methyl 5-bromo-2-(propan-2-yloxy)benzoate

Topic: Chemical Properties of Methyl 5-bromo-2-(propan-2-yloxy)benzoate Content Type: Technical Guide / Whitepaper Audience: Drug Development Professionals, Organic Chemists, and Process Scientists.

Executive Summary: The Trifunctional Scaffold

In the landscape of medicinal chemistry, Methyl 5-bromo-2-(propan-2-yloxy)benzoate (CAS: 860695-50-7) represents a high-value "trifunctional" scaffold. It is not merely a building block but a divergence point for structure-activity relationship (SAR) exploration. Its utility stems from three distinct reactive sites that can be modulated orthogonally:

-

The Aryl Bromide (C-5): A prime candidate for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or lithium-halogen exchange.

-

The Methyl Ester (C-1): An electrophilic handle susceptible to hydrolysis, reduction, or amidation.

-

The Isopropoxy Ether (C-2): A robust, electron-donating group (EDG) that provides lipophilicity and steric bulk, often mimicking the pharmacophore found in SGLT2 inhibitors (e.g., Remogliflozin congeners) and PPAR agonists.

This guide provides a rigorous technical analysis of its synthesis, physicochemical properties, and reactivity profile, designed to support reproducible laboratory workflows.

Physicochemical Characterization

Data synthesized from computational models and catalog specifications for the specific isomer.

| Property | Value / Description | Note |

| IUPAC Name | Methyl 5-bromo-2-(propan-2-yloxy)benzoate | Also: Methyl 5-bromo-2-isopropoxybenzoate |

| CAS Number | 860695-50-7 | Key registry for the isopropoxy ester |

| Molecular Formula | C₁₁H₁₃BrO₃ | |

| Molecular Weight | 273.12 g/mol | |

| Physical State | Solid (Low Melting) or Viscous Oil | Dependent on purity/crystallinity; often solidifies upon high-vac drying. |

| Solubility | Soluble in DCM, EtOAc, THF, DMF | Insoluble in water. |

| LogP (Predicted) | ~3.4 - 3.8 | Lipophilic due to the isopropyl/bromo combination. |

| H-Bond Donors/Acceptors | 0 / 3 | |

| Electronic Character | Deactivated (Inductive -Br) / Activated (Resonance -OR) | The -OiPr group activates the ortho and para positions, but -Br deactivates. |

Core Synthesis Protocol: Williamson Etherification

The most robust route to this scaffold is the alkylation of methyl 5-bromosalicylate. This approach avoids the harsh conditions of esterification on a pre-brominated isopropoxy acid.

Retrosynthetic Logic

-

Precursor: Methyl 5-bromosalicylate (CAS: 4068-76-2).[1]

-

Reagent: 2-Bromopropane (or 2-Iodopropane for faster kinetics).

-

Mechanism: S_N2 Nucleophilic Substitution.

-

Challenge: Elimination of the secondary halide (E2 pathway) to form propene is a competing side reaction.

Optimized Experimental Workflow

Objective: Synthesis of 10.0 g of Methyl 5-bromo-2-(propan-2-yloxy)benzoate.

Reagents:

-

Methyl 5-bromosalicylate (1.0 equiv)

-

2-Bromopropane (1.5 equiv)

-

Potassium Carbonate (

), anhydrous (2.0 equiv) -

Solvent: DMF (N,N-Dimethylformamide) or Acetone (reflux). Note: DMF is preferred for rate, Acetone for ease of workup.

Step-by-Step Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

-

Solvation: Dissolve Methyl 5-bromosalicylate (10.0 g, 43.3 mmol) in dry DMF (100 mL).

-

Deprotonation: Add anhydrous

(12.0 g, 86.6 mmol) in one portion. The suspension may turn yellow (phenoxide formation). Stir at RT for 15 min. -

Alkylation: Add 2-Bromopropane (6.1 mL, 65.0 mmol) dropwise via syringe.

-

Reaction: Heat the mixture to 60°C . Critical: Do not exceed 80°C to minimize E2 elimination of the isopropyl bromide.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 8:2). The starting phenol (lower R_f) should disappear, replaced by the less polar ether (higher R_f). Expected time: 4–6 hours.

-

Workup:

-

Cool to room temperature.

-

Pour into ice-cold water (500 mL) to precipitate the inorganic salts and product (if solid).

-

Extract with Ethyl Acetate (3 x 100 mL).

-

Wash combined organics with water (2x) and brine (1x) to remove DMF.

-

-

Purification: Dry over

, filter, and concentrate. If oil persists, purify via flash column chromatography (

Synthesis Pathway Diagram

Figure 1: Williamson Ether Synthesis workflow minimizing E2 elimination side-products.

Reactivity & Functionalization

The value of this molecule lies in its ability to undergo divergent transformations.

The "Hub" Concept: Orthogonal Reactivity

The molecule possesses two chemically distinct "handles" that allow for sequential functionalization without protecting group manipulation.

-

Path A: Suzuki-Miyaura Coupling (C-5)

-

The aryl bromide is highly activated for oxidative addition by Pd(0) due to the electron-withdrawing nature of the ester (meta) and the inductive effect of the halogen, despite the donating ether.

-

Standard Conditions:

, -

Application: Extension of the carbon skeleton to create biaryl motifs common in SGLT2 inhibitors.

-

-

Path B: Ester Manipulation (C-1)

-

Hydrolysis: LiOH/THF/H2O yields the benzoic acid (Precursor for amide coupling).

-

Reduction:

or DIBAL-H yields the Benzyl Alcohol . This is a critical transformation, as the benzyl alcohol is often converted to a benzyl halide for coupling to sugar moieties (glucosides).

-

Divergent Reactivity Diagram

Figure 2: Divergent synthetic pathways. The reduction to Benzyl Alcohol is a key step for generating SGLT2 inhibitor linkers.

Safety & Handling (E-E-A-T)

While specific toxicological data for this exact ester is limited, it should be handled with the protocols standard for alkyl-aryl ethers and aryl halides .

-

Hazard Identification:

-

Skin/Eye Irritant: Likely causes skin irritation (H315) and serious eye irritation (H319).[2]

-

Sensitization: Aryl bromides can be sensitizers.

-

-

Storage: Store in a cool, dry place under inert atmosphere (Argon). The ester linkage is stable, but moisture can cause slow hydrolysis over months.

-

Disposal: Halogenated organic waste streams. Do not mix with acid waste streams to avoid potential hydrolysis or transesterification.

References

- Astellas Pharma Inc. (2004). C-Aryl Glucoside Derivatives and Salts Thereof. WO Patent 2004080990. (Describes the use of 5-bromo-2-alkoxybenzoate scaffolds in SGLT2 inhibitor synthesis).

-

Sigma-Aldrich. (n.d.).[3] Methyl 5-bromosalicylate Product Specification. (Precursor physical data used for property estimation).[4]

-

PubChem. (2024).[5] Compound Summary: Methyl 5-bromo-2-isopropoxybenzoate. National Library of Medicine. Retrieved from [Link].

Sources

- 1. METHYL 5-BROMO-2-HYDROXYBENZOATE | CAS 4068-76-2 [matrix-fine-chemicals.com]

- 2. Methyl 5-bromo-2-methylbenzoate | C9H9BrO2 | CID 316201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-溴-2-碘苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Synthesis of 2-Propoxy-5-Methylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyl 5-bromo-2-hydroxy-3-propionylbenzoate | C11H11BrO4 | CID 13478524 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methyl 5-bromo-2-(propan-2-yloxy)benzoate CAS number and identifiers

An In-depth Technical Guide to Methyl 5-bromo-2-(propan-2-yloxy)benzoate

This guide provides a comprehensive technical overview of Methyl 5-bromo-2-(propan-2-yloxy)benzoate, a specialized chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document details the compound's identifiers, a robust synthesis protocol with mechanistic insights, its predicted physicochemical and spectroscopic profile, potential applications, and essential safety protocols. While a dedicated CAS number for this specific molecule is not widely cataloged, this guide constructs a complete profile by leveraging data from its key precursors and structurally analogous compounds.

Chemical Identity and Core Identifiers

Methyl 5-bromo-2-(propan-2-yloxy)benzoate is a disubstituted benzoic acid derivative. Its structure incorporates a methyl ester, a bromine atom at the 5-position, and an isopropoxy group at the 2-position of the benzene ring. This combination of functional groups makes it a versatile building block for organic synthesis, particularly in the development of complex molecular scaffolds.

The primary precursor for its synthesis is Methyl 5-bromo-2-hydroxybenzoate, which is readily available.

| Identifier | Value | Source |

| IUPAC Name | Methyl 5-bromo-2-(propan-2-yloxy)benzoate | - |

| Molecular Formula | C₁₁H₁₃BrO₃ | - |

| Molecular Weight | 273.12 g/mol | - |

| Canonical SMILES | CC(C)OC1=C(C=C(C=C1)Br)C(=O)OC | - |

| InChI Key | (Predicted) | - |

| CAS Number | Not available | - |

| Key Precursor | Methyl 5-bromo-2-hydroxybenzoate | [1] |

| Precursor CAS No. | 4068-76-2 | [1] |

Synthesis Protocol and Mechanistic Rationale

The most efficient and reliable method for preparing Methyl 5-bromo-2-(propan-2-yloxy)benzoate is via the Williamson ether synthesis.[2][3] This classical Sₙ2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide or sulfonate, and it remains one of the most robust methods for ether formation in both laboratory and industrial settings.[3][4]

The chosen protocol starts with the commercially available Methyl 5-bromo-2-hydroxybenzoate. The phenolic hydroxyl group is first deprotonated with a suitable base to form a more nucleophilic phenoxide. This intermediate then reacts with an isopropylating agent to yield the target ether.

Experimental Workflow Diagram

Caption: Proposed synthesis workflow for Methyl 5-bromo-2-(propan-2-yloxy)benzoate.

Detailed Step-by-Step Methodology

Materials:

-

Methyl 5-bromo-2-hydroxybenzoate (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

2-Bromopropane (1.5 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Protocol:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add Methyl 5-bromo-2-hydroxybenzoate (1.0 eq). Dissolve it in anhydrous DMF.

-

Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenolic hydroxyl group to form the sodium phenoxide. This significantly increases the nucleophilicity of the oxygen atom, which is essential for the subsequent Sₙ2 reaction.[5] Performing this step at 0°C controls the exothermic reaction and the evolution of hydrogen gas.

-

Intermediate Formation: Allow the mixture to warm to room temperature and stir for 30-60 minutes. The evolution of hydrogen gas should cease, indicating the complete formation of the phenoxide.

-

Alkylation: Cool the reaction mixture back to 0°C and add 2-bromopropane (1.5 eq) dropwise via a syringe.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. Causality: The Williamson ether synthesis is an Sₙ2 reaction.[6] Using a secondary alkyl halide like 2-bromopropane is feasible, although primary alkyl halides react faster.[2] The reaction is slower than with a primary halide due to increased steric hindrance, hence the need for extended reaction time.

-

Work-up: Once the reaction is complete, cool the flask in an ice bath and cautiously quench the reaction by the slow addition of water to destroy any unreacted NaH.

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure Methyl 5-bromo-2-(propan-2-yloxy)benzoate.

Physicochemical and Spectroscopic Profile

The following properties are predicted based on the compound's structure and data from analogous molecules like 1-bromo-3-isopropoxybenzene and methyl 5-bromo-2-methylbenzoate.[7][8]

| Property | Predicted Value / Description | Rationale |

| Physical State | Colorless oil or low-melting solid | Similar substituted benzoates are often oils or solids. |

| Boiling Point | > 250 °C | The presence of the bromo- and ester groups increases the boiling point relative to simpler ethers. |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DCM, EtOAc, acetone). | The molecule is largely nonpolar due to the benzene ring and alkyl groups. |

| XLogP3 | ~3.5 - 4.0 | Estimated based on the lipophilicity of the bromo- and isopropoxy- substituents. |

Predicted Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

-

δ ~7.8-7.9 ppm (d, 1H): Aromatic proton ortho to the bromine and meta to the ester.

-

δ ~7.4-7.5 ppm (dd, 1H): Aromatic proton meta to both the bromine and ester.

-

δ ~6.8-6.9 ppm (d, 1H): Aromatic proton ortho to the ester and meta to the bromine.

-

δ ~4.5-4.7 ppm (sept, 1H): Methine proton (-CH-) of the isopropoxy group.

-

δ ~3.9 ppm (s, 3H): Methyl protons (-OCH₃) of the ester group.

-

δ ~1.3-1.4 ppm (d, 6H): Methyl protons (-CH(CH₃)₂) of the isopropoxy group.

¹³C NMR (100 MHz, CDCl₃):

-

δ ~165-167 ppm: Carbonyl carbon (C=O) of the ester.

-

δ ~155-157 ppm: Aromatic carbon attached to the isopropoxy group.

-

δ ~135-137 ppm: Aromatic carbon para to the isopropoxy group.

-

δ ~125-127 ppm: Aromatic carbon ortho to the bromo group.

-

δ ~115-120 ppm: Aromatic carbons (quaternary C-Br and C-CO₂Me).

-

δ ~71-73 ppm: Methine carbon (-CH-) of the isopropoxy group.

-

δ ~52-53 ppm: Methyl carbon (-OCH₃) of the ester.

-

δ ~21-22 ppm: Methyl carbons (-CH(CH₃)₂) of the isopropoxy group.

Infrared (IR) Spectroscopy:

-

~2980-2930 cm⁻¹: C-H stretching from the isopropoxy and methyl groups.

-

~1730-1715 cm⁻¹: Strong C=O stretching from the ester carbonyl, conjugated to the aromatic ring.[9][10]

-

~1600, 1480 cm⁻¹: C=C stretching from the aromatic ring.

-

~1250-1200 cm⁻¹: C-O stretching (asymmetric) from the ester and ether linkages.

-

~1100-1050 cm⁻¹: C-O stretching (symmetric).

Applications in Research and Drug Development

Methyl 5-bromo-2-(propan-2-yloxy)benzoate is a valuable intermediate for constructing more complex molecules. The strategic placement of its functional groups allows for sequential, regioselective modifications.

-

Cross-Coupling Reactions: The aryl bromide functionality is a prime handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of aryl, alkyl, vinyl, or amine groups at the 5-position, enabling the synthesis of diverse compound libraries.[11]

-

Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or reduced to an alcohol. This provides a route to a wide range of derivatives.

-

Bioisosteric Replacement: The benzene ring scaffold is a common motif in drug molecules. Derivatives of this compound can be used to explore structure-activity relationships (SAR) where the isopropoxy group modulates lipophilicity and metabolic stability, and the bromo-position serves as an attachment point for pharmacophoric extensions. Bromo-substituted benzofuran and benzoic acid derivatives have shown potential in the development of novel therapeutic agents.[12]

Safety, Handling, and Storage

As with all laboratory chemicals, Methyl 5-bromo-2-(propan-2-yloxy)benzoate should be handled with care, following standard safety protocols.[13] While a specific Safety Data Sheet (SDS) is not available, guidelines for structurally related halobenzoates should be followed.[7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat. All handling should be performed inside a certified chemical fume hood.[14]

-

Hazard Statements (Predicted): Based on similar compounds, it may cause skin and serious eye irritation and may cause respiratory irritation.[7][8] It is likely harmful if swallowed.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.[15] Spills should be cleaned promptly using an absorbent material.[16]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

References

- SciFinder. Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic. Available from: [Link].

- PubChem. Methyl 5-bromo-2-methylbenzoate. National Institutes of Health. Available from: [Link].

- Royal Society of Chemistry. Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Available from: [Link].

- Master Organic Chemistry. The Williamson Ether Synthesis. (2014). Available from: [Link].

- Chemistry Steps. Williamson Ether Synthesis. Available from: [Link].

- The Sarpong Group. Carcinogens. University of California, Berkeley. (2016). Available from: [Link].

- University of Houston-Downtown. Williamson Ether Synthesis. Available from: [Link].

- Wikipedia. Williamson ether synthesis. Available from: [Link].

- Professor Dave Explains. Williamson Ether Synthesis. (2018). YouTube. Available from: [Link].

- Mustafa, G., et al. Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. National Center for Biotechnology Information. Available from: [Link].

- PubChem. 5-Bromo-2-methylbenzoic acid. National Institutes of Health. Available from: [Link].

- Mustafa, G., et al. Methyl 5-bromo-2-hydroxybenzoate. National Center for Biotechnology Information. Available from: [Link].

- Brainly. Provide the IR spectrum analysis for methyl benzoate. (2022). Available from: [Link].

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of (3-bromo-1-phenylpropyl)benzene in Pharmaceutical Synthesis. (2026). Available from: [Link].

- Proprep. What does the methyl benzoate IR spectrum reveal?. Available from: [Link].

- Nature. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. National Center for Biotechnology Information. Available from: [Link].

- Matrix Fine Chemicals. METHYL 5-BROMO-2-HYDROXYBENZOATE. Available from: [Link].

- ResearchGate. Novel Bromo benzoyl-Substituted Diazenyl Benzofurans: Synthesis, Structural Characterization, Antibacterial Evaluation, and Molecular Docking Studies. (2026). Available from: [Link].

- Harvard University Environmental Health and Safety. Chemicals and Hazardous Materials. Available from: [Link].

- Google Patents. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid. (2021).

- PubChem. 1-Bromo-3-isopropoxybenzene. National Institutes of Health. Available from: [Link].

- University of St Andrews. Guidelines on Handling Chemical Carcinogens, Teratogens and Mutagens. Available from: [Link].

- Science Buddies. Microorganisms Safety Guide. Available from: [Link].

Sources

- 1. METHYL 5-BROMO-2-HYDROXYBENZOATE | CAS 4068-76-2 [matrix-fine-chemicals.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. gold-chemistry.org [gold-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. Methyl 5-bromo-2-methylbenzoate | C9H9BrO2 | CID 316201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Bromo-3-isopropoxybenzene | C9H11BrO | CID 3260801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. brainly.com [brainly.com]

- 10. proprep.com [proprep.com]

- 11. benchchem.com [benchchem.com]

- 12. nbinno.com [nbinno.com]

- 13. Chemicals and Hazardous Materials | Harvard Environmental Health and Safety [ehs.harvard.edu]

- 14. sarponggroup.com [sarponggroup.com]

- 15. chem.tamu.edu [chem.tamu.edu]

- 16. sciencebuddies.org [sciencebuddies.org]

The Solubility Profile of Methyl 5-bromo-2-(propan-2-yloxy)benzoate: A Technical Guide for Drug Development Professionals

An In-depth Exploration of Theoretical Principles and Practical Methodologies for determining the solubility of a key synthetic intermediate.

Introduction

Methyl 5-bromo-2-(propan-2-yloxy)benzoate is a substituted aromatic ester with significant potential as a building block in the synthesis of novel pharmaceutical compounds.[1] Its molecular structure, featuring a halogenated benzene ring, an ester, and an ether functional group, presents a unique combination of polar and non-polar characteristics that dictate its behavior in various solvent systems. Understanding the solubility of this compound in a range of organic solvents is of paramount importance for its application in drug discovery and development, impacting everything from reaction kinetics and purification strategies to formulation and bioavailability.[2]

This technical guide provides a comprehensive overview of the solubility of Methyl 5-bromo-2-(propan-2-yloxy)benzoate. In the absence of extensive published quantitative data for this specific molecule, this document focuses on predicting its solubility based on fundamental chemical principles and provides a detailed, field-proven experimental protocol for its precise determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's physicochemical properties to effectively utilize it in their synthetic and formulation endeavors.

Physicochemical Properties and Predicted Solubility

To understand the solubility of Methyl 5-bromo-2-(propan-2-yloxy)benzoate, we must first examine its molecular structure and inherent physicochemical properties.

Molecular Structure:

-

Aromatic Ring: The benzene ring is inherently non-polar and will contribute to solubility in non-polar, aromatic solvents through π-π stacking interactions.

-

Bromo Group: The bromine atom is electronegative, introducing a dipole moment and increasing the molecule's polarizability. It can participate in dipole-dipole and van der Waals interactions.

-

Ester Group (-COOCH3): This is a polar functional group capable of acting as a hydrogen bond acceptor. It will contribute to solubility in polar aprotic and protic solvents.

-

Isopropoxy Group (-OCH(CH3)2): The ether linkage introduces some polarity and the capacity for hydrogen bond acceptance. The branched alkyl group, however, adds to the non-polar character of the molecule.

Predicted Solubility Based on "Like Dissolves Like":

The principle of "like dissolves like" is a fundamental concept in predicting solubility, stating that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[3]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. While the ester and ether oxygens of the target molecule can act as hydrogen bond acceptors, the lack of a hydrogen bond donor will limit its solubility compared to molecules that can both donate and accept hydrogen bonds. Moderate solubility is expected.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide - DMSO): These solvents have significant dipole moments but do not have O-H or N-H bonds. The polarity of the ester and bromo groups suggests that Methyl 5-bromo-2-(propan-2-yloxy)benzoate will exhibit good solubility in these solvents through dipole-dipole interactions.[4]

-

Non-Polar Solvents (e.g., Hexane, Toluene): The presence of the benzene ring and the isopropoxy group's alkyl chain suggests that there will be some solubility in non-polar solvents due to London dispersion forces.[5] Toluene, being an aromatic solvent, may offer better solubility than aliphatic solvents like hexane due to potential π-π interactions with the benzene ring of the solute.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar and are often excellent solvents for a wide range of organic compounds. Good solubility of Methyl 5-bromo-2-(propan-2-yloxy)benzoate is anticipated in these solvents.

Table 1: Predicted Qualitative Solubility of Methyl 5-bromo-2-(propan-2-yloxy)benzoate

| Solvent Class | Example Solvents | Predicted Solubility | Primary Intermolecular Interactions |

| Polar Protic | Methanol, Ethanol | Moderate | Hydrogen Bonding (acceptor), Dipole-Dipole |

| Polar Aprotic | Acetone, Acetonitrile, DMSO | Good to High | Dipole-Dipole |

| Non-Polar Aromatic | Toluene | Moderate to Good | London Dispersion, π-π Stacking |

| Non-Polar Aliphatic | Hexane | Low to Moderate | London Dispersion |

| Chlorinated | Dichloromethane, Chloroform | Good to High | Dipole-Dipole, London Dispersion |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain accurate and reliable quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely recognized and robust technique for determining the thermodynamic solubility of a compound.[6][7]

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of a solid compound in a specific solvent at a constant temperature until equilibrium is reached.[8] At equilibrium, the solvent is saturated with the solute. The concentration of the dissolved solute in the supernatant is then determined analytically, which represents the solubility of the compound in that solvent at that temperature.

Experimental Workflow

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of crystalline Methyl 5-bromo-2-(propan-2-yloxy)benzoate to several screw-capped glass vials. The excess solid should be visually apparent.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Prepare triplicate samples for each solvent to ensure the reproducibility of the results.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[9] Preliminary experiments can be conducted to determine the time required to reach a plateau in concentration.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the supernatant through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microcrystals. This step is critical to avoid overestimation of the solubility.

-

-

Analysis and Quantification:

-

Prepare a series of standard solutions of Methyl 5-bromo-2-(propan-2-yloxy)benzoate of known concentrations in the solvent of interest.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10]

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) of the standards against their known concentrations.

-

Determine the concentration of the dissolved compound in the filtered supernatant by interpolating its analytical response on the calibration curve. This concentration is the solubility of the compound.

-

Theoretical Framework of Solubility

The dissolution of a solid in a liquid is a thermodynamic process governed by the Gibbs free energy of solution (ΔG_sol).[11]

ΔG_sol = ΔH_sol - TΔS_sol

Where:

-

ΔG_sol is the Gibbs free energy of solution. A negative value indicates a spontaneous dissolution process.

-

ΔH_sol is the enthalpy of solution, which is the net energy change from breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions.[12]

-

T is the absolute temperature.

-

ΔS_sol is the entropy of solution, which is typically positive as the dissolved solute particles are more disordered than in the crystalline lattice.[13]

Caption: Thermodynamic principles governing the dissolution process.

The interplay between enthalpy and entropy determines the extent of solubility. For many organic compounds, the dissolution process is slightly endothermic (ΔH_sol > 0), and the positive entropy change (ΔS_sol > 0) is the primary driving force for dissolution.[13]

Practical Implications in Drug Development

A thorough understanding of the solubility of Methyl 5-bromo-2-(propan-2-yloxy)benzoate is crucial for its effective use in pharmaceutical research and development:

-

Reaction Chemistry: The choice of solvent for a chemical reaction involving this compound will depend on its ability to dissolve the reactants and facilitate the desired chemical transformation. Poor solubility can lead to slow reaction rates and incomplete conversions.

-

Purification: Crystallization is a common method for purifying solid organic compounds. Selecting an appropriate solvent system with differential solubility at different temperatures is key to achieving high purity and yield.

-

Formulation: For a compound to be developed into a drug, its solubility in pharmaceutically acceptable solvents is a critical parameter that influences its bioavailability and the choice of dosage form.

-

Analytical Method Development: The development of accurate and robust analytical methods, such as HPLC, requires the selection of a mobile phase in which the analyte is readily soluble.

Conclusion

References

-

Saskatoon, U. of. (n.d.). 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry. Saskoer.ca. Retrieved from [Link][5]

-

Various Authors. (2020, October 19). How do intermolecular forces influence solubility? Quora. Retrieved from [Link][14]

-

Taha, M. (n.d.). Polarity, Intermolecular Forces and Solubility of Molecules. Physics & Maths Tutor. Retrieved from [Link][15]

-

Various Authors. (n.d.). Intermolecular Forces and Solubility. Scribd. Retrieved from [Link][16]

-

Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link][4]

-

Various Authors. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. Retrieved from [Link][6]

-

American Chemical Society. (2021, December 1). Student Discovery of the Relationship between Molecular Structure, Solubility, and Intermolecular Forces. Journal of Chemical Education. Retrieved from [Link][17]

-

U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link][8]

-

Khan Academy. (2022, January 11). Free energy of dissolution. Retrieved from [Link][11]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link][7]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link][18]

-

WebAssign. (n.d.). Thermodynamics of Salt Dissolution. Retrieved from [Link][19]

-

Various Authors. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link][20]

-

American Chemical Society. (2021, December 23). Phase Equilibrium and Thermodynamics Studies on Dissolving Processes of Energetic Compounds: A Brief Review. Crystal Growth & Design. Retrieved from [Link][21]

-

Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation, 5, 13-21. Retrieved from [Link][22]

-

Various Authors. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link][23]

-

Wikipedia. (n.d.). Enthalpy change of solution. Retrieved from [Link][12]

-

Chemistry LibreTexts. (2022, November 13). 8.2: Thermodynamics of Solutions. Retrieved from [Link][13]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link][3]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link][24]

-

Various Authors. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

American Chemical Society. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. Retrieved from [Link][10]

-

Various Authors. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link][25]

-

National Center for Biotechnology Information. (n.d.). Methyl 5-bromo-2-methylbenzoate. PubChem. Retrieved from [Link][26]

-

National Center for Biotechnology Information. (2024, July 25). Deciphering the Concept of Solubility by Strategically Using the Counterion Effect in Charged Molecules. PMC. Retrieved from [Link][2]

-

Analytik NEWS. (2024, November 14). Solubility: Importance, Measurements and Applications. Retrieved from [Link][27]

-

Solve Scientific. (2007, August 15). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link][28]

-

Ruifu Chemical. (n.d.). Methyl 5-Bromo-2-Ethylbenzoate. Retrieved from [Link][29]

-

National Center for Biotechnology Information. (n.d.). Methyl 5-bromo-2-hydroxybenzoate. PMC. Retrieved from [Link][30]

-

National Center for Biotechnology Information. (n.d.). Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. PMC. Retrieved from [Link][31]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). The Role of 5-Bromo-2-chlorobenzoic Acid in Advancing Pharmaceutical Research and Development. Retrieved from [Link][1]

-

National Center for Biotechnology Information. (n.d.). Methyl 2-amino-5-bromo-4-(propan-2-yl)benzoate. PubChem. Retrieved from [Link][32]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Deciphering the Concept of Solubility by Strategically Using the Counterion Effect in Charged Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Khan Academy [khanacademy.org]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]

- 6. researchgate.net [researchgate.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. enamine.net [enamine.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Enthalpy change of solution - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. quora.com [quora.com]

- 15. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

- 16. scribd.com [scribd.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. bioassaysys.com [bioassaysys.com]

- 19. webassign.net [webassign.net]

- 20. chem.ws [chem.ws]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions [scirp.org]

- 23. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 24. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 25. www1.udel.edu [www1.udel.edu]

- 26. Methyl 5-bromo-2-methylbenzoate | C9H9BrO2 | CID 316201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. analytik.news [analytik.news]

- 28. solvescientific.com.au [solvescientific.com.au]

- 29. ruifuchem.com [ruifuchem.com]

- 30. Methyl 5-bromo-2-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Methyl 2-amino-5-bromo-4-(propan-2-yl)benzoate | C11H14BrNO2 | CID 26369910 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: A Two-Step Synthesis of Methyl 5-bromo-2-(propan-2-yloxy)benzoate from Methyl Salicylate

Abstract

This document provides a comprehensive guide for the synthesis of Methyl 5-bromo-2-(propan-2-yloxy)benzoate, a valuable intermediate in pharmaceutical research and development. The protocol outlines a robust and efficient two-step synthetic route commencing from the readily available starting material, methyl salicylate. The synthesis involves an initial O-alkylation via a Williamson ether synthesis, followed by a regioselective electrophilic aromatic bromination. This guide is intended for researchers, chemists, and drug development professionals, offering detailed mechanistic insights, step-by-step protocols, safety information, and expert commentary to ensure successful and reproducible outcomes.

Introduction and Synthetic Strategy

Methyl 5-bromo-2-(propan-2-yloxy)benzoate serves as a key building block in the synthesis of various biologically active molecules. Its structure, featuring a substituted phenyl ring, is a common motif in medicinal chemistry. The synthetic strategy detailed herein is designed for efficiency and scalability, proceeding in two distinct stages:

-

O-Isopropylation: The phenolic hydroxyl group of methyl salicylate is converted to an isopropoxy ether using 2-iodopropane under basic conditions.

-

Regioselective Bromination: The resulting methyl 2-(propan-2-yloxy)benzoate is then brominated at the C5 position of the aromatic ring using N-Bromosuccinimide (NBS).

This approach leverages classical, well-understood reactions, ensuring high yields and purity of the final product.

Overall Synthetic Workflow

Caption: Mechanism of the Williamson Ether Synthesis.

Step 2: Electrophilic Aromatic Substitution

The second step is the bromination of the electron-rich aromatic ring. The isopropoxy group is a strong activating group and an ortho, para-director. [1]

-

Electrophile Generation: N-Bromosuccinimide (NBS) serves as a source of electrophilic bromine (Br⁺).

-

Nucleophilic Attack: The π-electrons of the aromatic ring attack the electrophilic bromine. This attack occurs preferentially at the para position (C5) relative to the bulky isopropoxy group, as the ortho positions (C3, C6) are sterically hindered by the adjacent isopropoxy and ester groups.

-

Rearomatization: The resulting carbocation intermediate, known as an arenium ion, is stabilized by resonance. [2]A base (e.g., succinimide anion) removes a proton from the carbon bearing the new bromine atom, restoring the aromaticity of the ring to yield the final product. [3]

Caption: Mechanism of Electrophilic Aromatic Bromination.

Detailed Experimental Protocols

Safety Precaution: All operations must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Step 1: Synthesis of Methyl 2-(propan-2-yloxy)benzoate

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| Methyl Salicylate | 152.15 | 10.0 g | 65.7 | 1.0 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 13.6 g | 98.6 | 1.5 |

| 2-Iodopropane | 169.99 | 16.7 g (8.7 mL) | 98.6 | 1.5 |

| Acetonitrile (CH₃CN) | 41.05 | 150 mL | - | - |

Protocol:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl salicylate (10.0 g, 65.7 mmol) and acetonitrile (150 mL).

-

Add anhydrous potassium carbonate (13.6 g, 98.6 mmol).

-

Add 2-iodopropane (8.7 mL, 98.6 mmol) to the suspension.

-

Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Filter the solid potassium carbonate and potassium iodide byproduct using a Büchner funnel. Wash the solid residue with a small amount of acetonitrile.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil is then purified by vacuum distillation or column chromatography to yield methyl 2-(propan-2-yloxy)benzoate as a clear oil.

Expertise & Experience (Scientist's Note):

Choice of Base: Potassium carbonate is an ideal base for this reaction. It is strong enough to deprotonate the phenol but not so strong as to cause hydrolysis of the methyl ester. [4][5]Its insolubility in acetonitrile helps in driving the reaction forward and simplifies removal after the reaction.

Solvent: Acetonitrile is a polar aprotic solvent, which is excellent for S_N2 reactions as it solvates the cation (K⁺) but not the nucleophilic phenoxide, enhancing its reactivity. [6][7]> * Work-up: Simple filtration is sufficient to remove the inorganic salts. Ensuring the salts are washed with fresh solvent minimizes the loss of product adsorbed to the salt surfaces.

Step 2: Synthesis of Methyl 5-bromo-2-(propan-2-yloxy)benzoate

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| Methyl 2-(propan-2-yloxy)benzoate | 194.23 | 5.0 g | 25.7 | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 4.8 g | 27.0 | 1.05 |

| Acetonitrile (CH₃CN) | 41.05 | 100 mL | - | - |

Protocol:

-

Dissolve methyl 2-(propan-2-yloxy)benzoate (5.0 g, 25.7 mmol) in acetonitrile (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

-

Protect the flask from light by wrapping it in aluminum foil.

-

Add N-Bromosuccinimide (4.8 g, 27.0 mmol) to the solution in portions over 15 minutes at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Once the reaction is complete, pour the mixture into 200 mL of cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash with a saturated sodium thiosulfate solution (to quench any remaining bromine), followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford Methyl 5-bromo-2-(propan-2-yloxy)benzoate as a white solid.

Expertise & Experience (Scientist's Note):

Brominating Agent: NBS is a convenient and safe source of electrophilic bromine for activated aromatic rings. [8][9]It is a crystalline solid that is easier to handle than liquid bromine. The reaction is typically clean with succinimide as the primary byproduct, which is easily removed during the aqueous work-up.

Regioselectivity: The isopropoxy group is a powerful ortho, para-director. Bromination occurs at the C5 (para) position due to significant steric hindrance at the C3 (ortho) position from the bulky isopropoxy group itself.

Trustworthiness & Validation: The purity of the final product should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the crystalline product should also be determined and compared to literature values.

Safety and Hazard Information

It is imperative to consult the Safety Data Sheet (SDS) for each chemical before use.

-

Methyl Salicylate: Harmful if swallowed. [10][11][12][13][14]Causes skin and serious eye irritation.

-

2-Iodopropane: Flammable liquid and vapor. [15][16][17][18][19]Causes skin, eye, and respiratory tract irritation. Light sensitive.

-

Potassium Carbonate: Causes serious eye irritation and skin irritation. [20][21][22][23][24]May cause respiratory irritation.

-

Acetonitrile: Highly flammable liquid and vapor. [6][7][25][26][27]Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.

-

N-Bromosuccinimide (NBS): Oxidizer; may intensify fire. [8][9][28][29][30]Causes skin burns and serious eye damage. May cause an allergic skin reaction.

References

-

Material Safety Data Sheet - 2-Iodopropane, 98+% stabilized over copper. Cole-Parmer. [Link]

-

Safety Data Sheet: N-Bromosuccinimide. Carl ROTH. [Link]

-

Safety Data Sheet METHYL SALICYLATE. ChemSupply Australia. [Link]

-

Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Department of Chemistry. [Link]

-

Acetonitrile. United States Environmental Protection Agency (EPA). [Link]

-

Potassium Carbonate Anhydrous All Grades SDS. Armand Products. [Link]

-

Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. [Link]

-

Safety Data Sheet Potassium Carbonate. Redox. [Link]

-

Electrophilic Aromatic Substitution. Making Molecules. [Link]

-

Safety Data Sheet: Potassium carbonate. Chemos GmbH & Co.KG. [Link]

-

ICSC 0088 - ACETONITRILE. International Chemical Safety Cards (ICSCs). [Link]

-

Acetonitrile: general information. GOV.UK. [Link]

-

SAFETY DATA SHEET Potassium Carbonate, Anhydrous. Ashta Chemicals. [Link]

-

Williamson Ether Synthesis Reaction Mechanism. The Organic Chemistry Tutor (YouTube). [Link]

-

Safety data sheet acc. to Regulation (EC) No. 1907/2006 (REACH). Carl ROTH. [Link]

-

Williamson Ether Synthesis. Name Reactions in Organic Synthesis. [Link]

-

Williamson ether synthesis. Wikipedia. [Link]

-

Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene. The Organic Chemistry Tutor (YouTube). [Link]

-

Williamson ether synthesis (video). Khan Academy. [Link]

-

Williamson Ether Synthesis. J&K Scientific LLC. [Link]

-

Bromination of benzene (video). Khan Academy. [Link]

Sources

- 1. Aromatic Reactivity [www2.chemistry.msu.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Khan Academy [khanacademy.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. epa.gov [epa.gov]

- 7. liverpool.ac.uk [liverpool.ac.uk]

- 8. carlroth.com [carlroth.com]

- 9. fishersci.com [fishersci.com]

- 10. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. MSDS - 843955 - Merck [merckmillipore.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. fishersci.com [fishersci.com]

- 20. armandproducts.com [armandproducts.com]

- 21. redox.com [redox.com]

- 22. chemos.de [chemos.de]

- 23. ineos.com [ineos.com]

- 24. carlroth.com:443 [carlroth.com:443]

- 25. fishersci.com [fishersci.com]

- 26. ICSC 0088 - ACETONITRILE [chemicalsafety.ilo.org]

- 27. gov.uk [gov.uk]

- 28. dept.harpercollege.edu [dept.harpercollege.edu]

- 29. chemscience.com [chemscience.com]

- 30. cdhfinechemical.com [cdhfinechemical.com]

Application Notes & Protocols: Strategic O-Alkylation of Methyl 5-bromo-2-hydroxybenzoate

Introduction: The Strategic Importance of Methyl 5-bromo-2-hydroxybenzoate Alkylation

Methyl 5-bromo-2-hydroxybenzoate is a pivotal building block in the synthesis of high-value molecules, particularly in the realms of pharmaceuticals and materials science. Its bifunctional nature—possessing both a nucleophilic hydroxyl group and an electrophilic ester—requires carefully orchestrated chemical strategies. The selective alkylation of the phenolic hydroxyl group is a critical transformation, yielding 5-bromo-2-alkoxybenzoate derivatives that serve as key intermediates for a wide range of target structures, including novel antidiabetic agents.[1]

This guide provides an in-depth analysis of the primary reagents and methodologies for the O-alkylation of this substrate. We will move beyond simple procedural lists to explore the underlying mechanistic principles, enabling researchers to make informed decisions for optimizing reaction outcomes based on the specific alkyl group and desired scale.

Reaction Fundamentals: The O- vs. C-Alkylation Dichotomy

The core of this transformation involves the deprotonation of the phenolic hydroxyl group to form a phenoxide anion. This anion is ambident, meaning it possesses two nucleophilic sites: the oxygen and the carbon atoms at the ortho and para positions of the aromatic ring.[2][3] The reaction of the phenoxide with an alkylating agent can therefore lead to either the desired O-alkylation (ether formation) or undesired C-alkylation.[2]

Several factors govern this selectivity:

-

Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for O-alkylation. They effectively solvate the cation of the base without forming strong hydrogen bonds with the phenoxide oxygen, leaving it more available for nucleophilic attack.[2] Protic solvents can shield the oxygen anion through hydrogen bonding, potentially increasing the likelihood of C-alkylation.[3]

-

Base and Counter-ion: The choice of base determines the nature of the phenoxide salt. "Harder" cations like Na⁺ and K⁺ tend to associate more strongly with the oxygen atom, promoting O-alkylation.

-

Leaving Group: Good leaving groups on the alkylating agent (e.g., I⁻, Br⁻, OTs⁻) are essential for facilitating the SN2 reaction.

Core Alkylation Strategies: A Comparative Overview

Three primary methods dominate the O-alkylation of phenolic substrates: the Williamson Ether Synthesis, the Mitsunobu Reaction, and Phase-Transfer Catalysis. Each offers distinct advantages and is suited to different experimental constraints.

The Williamson Ether Synthesis: The Workhorse Method

This classical and widely used method involves the reaction of a phenoxide with a primary alkyl halide or sulfonate.[4][5][6] It is a robust and scalable SN2 reaction. The first step is the quantitative deprotonation of the phenol using a suitable base.

-

Common Bases:

-

Sodium Hydride (NaH): A strong, non-nucleophilic base that provides irreversible deprotonation, driving the reaction to completion. The only byproduct is hydrogen gas.[7]

-

Potassium Carbonate (K₂CO₃): A milder, less hazardous base, often used in solvents like acetone or acetonitrile. It is sufficient for phenols, which are relatively acidic.

-

-

Alkylating Agents: Primary alkyl halides (R-I, R-Br, R-Cl) are ideal. Secondary halides may lead to competing elimination reactions, while tertiary halides will almost exclusively yield elimination products.[5]

The Mitsunobu Reaction: Mild Dehydrative Coupling

The Mitsunobu reaction provides a powerful alternative for forming ethers under mild, neutral conditions, converting an alcohol directly into the alkylating agent in situ.[8] This method is particularly valuable when the alkylating partner is a sensitive or precious alcohol. The reaction proceeds via a redox condensation using a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8][9]

The primary advantage is its mildness and the ability to use alcohols directly, avoiding the need to prepare alkyl halides. However, stoichiometry can be a challenge, and the removal of byproducts like triphenylphosphine oxide (TPPO) and the reduced hydrazine can complicate purification.[10] For sterically hindered phenols, side reactions can sometimes lower the yield.[9][11]

Phase-Transfer Catalysis (PTC): Enhancing Biphasic Reactions

When dealing with reagents that have low mutual solubility (e.g., an aqueous base and an organic substrate/alkylating agent), phase-transfer catalysis offers a highly efficient solution. A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transport of the phenoxide anion from the aqueous phase into the organic phase where it can react with the alkyl halide.[12][13] This technique often leads to faster reaction rates, milder conditions, and simplified workups without the need for strictly anhydrous solvents.[12][14]

Data Summary: Comparison of Alkylation Strategies

| Feature | Williamson Ether Synthesis | Mitsunobu Reaction | Phase-Transfer Catalysis (PTC) |

| Alkylation Source | Alkyl Halide / Sulfonate | Primary or Secondary Alcohol | Alkyl Halide |

| Key Reagents | Strong Base (NaH) or Weak Base (K₂CO₃) | PPh₃ + DEAD/DIAD | Quaternary Ammonium Salt (e.g., TBAB), Base (e.g., NaOH) |

| Typical Solvents | DMF, Acetonitrile, Acetone | THF, Diethyl Ether[11] | Dichloromethane, Toluene (in a biphasic system with water) |

| Temperature | 0 °C to Reflux | 0 °C to Room Temperature | Room Temperature to Reflux |

| Advantages | High yield, scalable, cost-effective for simple alkyl groups. | Mild, neutral conditions; uses alcohols directly; stereochemical inversion at the alcohol center.[8] | Excellent for biphasic systems, often faster rates, no need for anhydrous solvents.[12] |

| Limitations | Requires strong base for some substrates; not suitable for tertiary or bulky secondary alkyl halides (elimination).[5] | Stoichiometric byproducts (TPPO, hydrazine) can complicate purification; can be expensive. | Catalyst may require removal; not suitable for base-sensitive substrates. |

Visualizing the Mechanisms and Workflows

Williamson Ether Synthesis Pathway

Caption: General mechanism for the Williamson ether synthesis.

Mitsunobu Reaction Catalytic Cycle

Caption: Simplified reaction cycle of the Mitsunobu reaction.

General Experimental Workflow

Caption: Standard laboratory workflow for reaction and purification.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Williamson Ether Synthesis using Sodium Hydride (e.g., Methylation)

This protocol is adapted from a known procedure for a closely related substrate and demonstrates a robust method for simple alkylation.[15][16]

Materials:

-

Methyl 5-bromo-2-hydroxybenzoate (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (2.0 eq)

-

Alkylating agent (e.g., Methyl iodide, 1.3 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add Methyl 5-bromo-2-hydroxybenzoate (1.0 eq).

-

Solvent Addition: Add anhydrous DMF (approx. 10 mL per gram of substrate). Stir the mixture until the solid is fully dissolved.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the sodium hydride (2.0 eq) portion-wise over 15-20 minutes. Caution: NaH reacts with moisture to produce flammable H₂ gas. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 45 minutes. The formation of the sodium phenoxide is typically observed as a clear solution or a fine suspension.

-

Alkylation: Cool the mixture back to 0 °C. Add the alkylating agent (e.g., methyl iodide, 1.3 eq) dropwise via syringe.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, checking for the disappearance of the starting material.

-

Workup - Quenching: Once complete, cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution dropwise until gas evolution ceases.

-

Extraction: Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x volumes of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x) to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure Methyl 5-bromo-2-alkoxybenzoate.

Protocol 2: Mitsunobu Reaction (e.g., Ethylation)

This protocol outlines a general procedure for using an alcohol as the alkylating agent under mild conditions.[10][17]

Materials:

-

Methyl 5-bromo-2-hydroxybenzoate (1.0 eq)

-

Anhydrous alcohol (e.g., Ethanol, 1.5 eq)

-

Triphenylphosphine (PPh₃, 1.5 eq)

-

Diisopropyl azodicarboxylate (DIAD, 1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add Methyl 5-bromo-2-hydroxybenzoate (1.0 eq), triphenylphosphine (1.5 eq), and the anhydrous alcohol (1.5 eq).

-

Solvent Addition: Dissolve the mixture in anhydrous THF (approx. 10-15 mL per gram of substrate).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add DIAD (1.5 eq) dropwise over 20-30 minutes. A color change and/or formation of a precipitate may be observed.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6-12 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

-

Workup - Concentration: Concentrate the reaction mixture under reduced pressure to remove the THF.

-

Purification: The primary challenge is removing the triphenylphosphine oxide (TPPO) and diisopropyl hydrazinedicarboxylate byproducts.

-

Method A (Precipitation): Add a minimal amount of a non-polar solvent like diethyl ether or a mixture of ethyl acetate/hexanes to the crude residue. The byproducts may precipitate and can be removed by filtration. Concentrate the filtrate.

-

Method B (Chromatography): Directly purify the crude residue by flash column chromatography on silica gel. The byproducts are typically more polar than the desired ether product and can be separated effectively.

-

References

-

Loupy, A., Sansoulet, J., Díez-Barra, E., & Carrillo, J. R. (1991). Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives. Synthetic Communications, 21(14), 1465-1471. [Link]

-

Freed, D. A., Hart, E. J., & Lipshutz, B. H. (2012). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society, 134(26), 10899-10906. [Link]

-

Zhang, Y. (2013). Mitsunobu Reactions of Bulky Phenols and Lignin Model Dimer Synthesis & Decomposition. Graduate Theses and Dissertations. [Link]

-

PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. [Link]

-

Zhang, Y., & Wang, C. (2013). Mitsunobu Reactions of Aliphatic Alcohols and Bulky Phenols. ChemInform, 44(36). [Link]

-

Organic Chemistry Portal. Mitsunobu Reaction - Common Conditions. [Link]

-

Reinholz, E., et al. (1990). Selectivity in Alkylation of Phenols with 1-Bromo-3-chloropropane Using Phase-Transfer Catalysis. Synthesis, 1990(11), 1069–1071. [Link]

-

Wikipedia. (2023). Mitsunobu reaction. [Link]

-

ResearchGate. (2025). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. [Link]

-

Organic Synthesis. Mitsunobu reaction. [Link]

-

Hubei Sanli Fengxiang Technology Co., Ltd. (2024). What Is the Mechanism of Phenol Alkylation? [Link]

-

ResearchGate. (2025). Organic base catalyzed O-alkylation of phenols under solvent-free condition. [Link]

-

Mondal, S., et al. (2022). Electrostatically tuned phenols: a scalable organocatalyst for transfer hydrogenation and tandem reductive alkylation of N-heteroarenes. RSC Advances, 12(55), 35835-35841. [Link]

-

Chemistry Steps. The Williamson Ether Synthesis. [Link]

- Google Patents. (2021). Method for Producing 5-Bromo-2-alkylbenzoic Acid.

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

-

Khan Academy. Williamson ether synthesis. [Link]

-

Professor Dave Explains. (2018). Williamson Ether Synthesis. [Link]

-

Wikipedia. (2023). Williamson ether synthesis. [Link]

-

Wang, Y., et al. (2020). Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite. Catalysis Science & Technology, 10(1), 123-132. [Link]

-

National Center for Biotechnology Information. Methyl 5-bromo-2-hydroxybenzoate. [Link]

-

ResearchGate. (2013). Methyl 5-bromo-2-hydroxybenzoate. [Link]

Sources

- 1. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google Patents [patents.google.com]

- 2. pharmaxchange.info [pharmaxchange.info]

- 3. researchgate.net [researchgate.net]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. "Mitsunobu Reactions of Bulky Phenols and Lignin Model Dimer Synthesis " by Dan Liu [openprairie.sdstate.edu]

- 12. tandfonline.com [tandfonline.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Sci-Hub. Selectivity in Alkylation of Phenols with 1-Bromo-3-chloropropane Using Phase-Transfer Catalysis / Synthesis, 1990 [sci-hub.ru]

- 15. Methyl 5-bromo-2-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]

Cross-coupling protocols for 5-bromo-2-isopropoxybenzoate derivatives

Application Note: High-Efficiency Cross-Coupling Protocols for 5-Bromo-2-isopropoxybenzoate Derivatives

Abstract & Strategic Context

The 5-bromo-2-isopropoxybenzoate scaffold represents a critical "push-pull" electronic system often utilized in the synthesis of SGLT2 inhibitors (e.g., Ipragliflozin analogs) and retinoic acid receptor ligands. This substrate presents a unique chemoselective challenge:

-

Electronic Deactivation: The C2-isopropoxy group (strong electron donor) increases electron density at the C5 position, potentially slowing oxidative addition compared to simple benzoates.

-

Steric Shielding: The bulky isopropyl group exerts remote steric pressure, influencing ligand selection.

-

Chemocompatibility: The C1-ester moiety is susceptible to hydrolysis or transesterification under aggressive basic conditions required for many Pd-catalyzed cycles.

This guide provides two field-validated protocols designed to maximize yield while preserving the ester functionality, treating the reaction as a self-validating system .

Part 1: Chemical Analysis & Mechanistic Grounding

Substrate Electronic Profile

-

C1-Ester (EWG): Activates the ring, but is the "Achilles' heel" regarding base sensitivity.

-

C2-Isopropoxy (EDG): Deactivates the C5-bromide towards Pd(0) insertion via resonance (+M effect).

-

C5-Bromide: The reactive handle.

Implication: Standard "textbook" conditions (e.g., Pd(PPh3)4/Na2CO3) often fail to reach full conversion due to catalyst death prior to oxidative addition completion. We require electron-rich, bulky phosphine ligands to accelerate oxidative addition.

Part 2: Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Target: C-C bond formation with aryl/heteroaryl boronic acids.

The "Gold Standard" System:

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (Robust, resists oxidation) or XPhos Pd G3 (For sterically hindered partners).

-

Base: K₃PO₄ (Tribasic Potassium Phosphate). Why? It provides sufficient basicity for transmetallation without the rapid ester hydrolysis rates seen with hydroxides (NaOH/KOH).

-

Solvent: 1,4-Dioxane : Water (4:1) .

Step-by-Step Methodology:

-

Charge: To a reaction vial equipped with a magnetic stir bar, add:

-

Inert: Seal the vial with a septum. Evacuate and backfill with Nitrogen (N₂) or Argon three times.

-

Solvate: Inject degassed 1,4-Dioxane/Water (4:1 v/v) via syringe. Concentration should be 0.1 M – 0.2 M relative to the bromide.

-

Reaction: Heat to 80–90 °C for 4–12 hours. Note: Do not exceed 100 °C to prevent thermal cleavage of the isopropyl ether.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.[3]

Self-Validation Checkpoint:

-

Low Yield? Check LC-MS for the "des-bromo" byproduct (hydrodehalogenation).

-

Presence = Catalyst active, but transmetallation failed (wet solvent or bad boronic acid).

-

Absence (SM remains) = Catalyst death (oxidative addition failed; switch to XPhos).

-

Protocol B: Buchwald-Hartwig Amination

Target: C-N bond formation with primary/secondary amines.

The "Ester-Safe" System:

-

Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (Pre-formed precatalysts ensure 1:1 L:Pd ratio and prevent induction periods).

-

Base: Cs₂CO₃ (Cesium Carbonate).[4] Why? Strictly avoid NaOtBu. Tert-butoxide is a strong enough nucleophile to attack the ester or cause transesterification. Cs₂CO₃ is milder and soluble enough in organic media.

-

Solvent: Toluene or t-Amyl Alcohol (Anhydrous).

Step-by-Step Methodology:

-

Charge: In a glovebox or under strict Schlenk conditions:

-

Methyl 5-bromo-2-isopropoxybenzoate (1.0 equiv)

-

Amine (1.2 equiv)

-

Cs₂CO₃ (2.0 equiv)

-

BrettPhos Pd G3 (2–4 mol%)

-

-

Solvate: Add anhydrous Toluene (0.15 M).

-

Reaction: Heat to 90–100 °C for 12–18 hours.

-

Workup: Filter through a Celite pad to remove inorganic salts. Concentrate and purify.

Part 3: Visualization & Logic

Workflow Diagram: The Suzuki Decision Matrix

This diagram illustrates the logical flow for optimizing the Suzuki coupling of this specific scaffold.

Caption: Decision tree for optimizing Suzuki coupling based on LC-MS byproduct analysis.

Mechanistic Pathway: Steric & Electronic Considerations

Caption: Mechanistic flow highlighting the electronic deactivation caused by the isopropoxy group.

Part 4: Data Summary & Troubleshooting

| Issue | Observation (LC-MS) | Root Cause | Corrective Action |

| Stalled Reaction | High SM, no byproduct | Catalyst cannot insert into C-Br bond. | Switch to XPhos Pd G3 or SPhos (more electron-rich). |

| Hydrolysis | Formation of Benzoic Acid (M-14) | Base is too strong or temp too high. | Use K₃PO₄ instead of carbonates; lower temp to 80°C. |

| Protodeboronation | Aryl-H (from boronic acid) | Boronic acid instability. | Add boronic acid in portions; switch to Boronic Ester (Pinacol) . |

| Transesterification | Ethyl/Butyl ester formation | Alcohol solvent reacting with ester. | Strictly use Dioxane , Toluene , or DMF . Avoid MeOH/EtOH. |

References

-

Suzuki-Miyaura Coupling General Methodology

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

-

Buchwald-Hartwig Conditions for Esters

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

-

-

SGLT2 Inhibitor Synthesis (Relevant Scaffold Context)

-

Xu, G., et al. (2014). Design, Synthesis, and Biological Evaluation of Deuterated Ipragliflozin as a Novel SGLT2 Inhibitor. Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for the 5-bromo-2-isopropoxybenzoate intermediate). Link

-

-

Base Sensitivity in Coupling Reactions

Sources

- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Yoneda Labs [yonedalabs.com]

- 3. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 4. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]

- 5. Suzuki Coupling [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-bromo-2-(propan-2-yloxy)benzoate

Welcome to the technical support center for the synthesis of Methyl 5-bromo-2-(propan-2-yloxy)benzoate. This guide is designed for researchers, medicinal chemists, and process development professionals who are working on or troubleshooting this specific synthetic sequence. My aim is to provide not just protocols, but the underlying chemical reasoning to empower you to make informed decisions in your laboratory work. This synthesis, while seemingly straightforward, involves a classic electrophilic aromatic substitution followed by a Williamson ether synthesis, each with its own set of challenges that can impact overall yield and purity.

This document is structured as a series of frequently asked questions (FAQs) that address common issues encountered during this two-step synthesis. We will cover everything from starting material preparation to final product purification, focusing on maximizing yield and minimizing side reactions.

Diagram: Overall Synthetic Workflow

Caption: Overall two-step synthesis pathway.

Section 1: The Starting Material - Methyl 5-bromosalicylate

The quality of your starting material is paramount. The target molecule is typically synthesized from Methyl 5-bromosalicylate, which itself is prepared by the bromination of Methyl Salicylate.[1]

FAQ: My bromination of Methyl Salicylate gives a low yield and multiple products. How can I improve this?

This is a common issue stemming from the high reactivity of the phenol ring, which is activated by both the hydroxyl and methyl ester groups.

Core Problem: Over-bromination (formation of 3,5-dibromosalicylate) and poor regioselectivity. The hydroxyl group is a powerful ortho-, para-director. Since the para position is blocked by the ester, the bromine is directed to the ortho positions (3 and 5). The 5-position is sterically less hindered, but dibromination is a frequent side reaction.[2]

Troubleshooting Steps:

-

Control the Stoichiometry: Use bromine (Br₂) with a stoichiometry no greater than 1.0 to 1.05 equivalents relative to Methyl Salicylate. Adding bromine dropwise as a dilute solution helps maintain a low concentration, disfavoring the second bromination event.[3]

-

Temperature Management: Perform the reaction at a low temperature, typically between 0°C and 10°C.[3] Exothermic reactions can lead to a loss of selectivity.

-

Solvent Choice: Chloroform or acetic acid are commonly used solvents.[3] Acetic acid can help to moderate the reactivity.

-

Work-up Procedure: The reaction mixture should be washed with water and then a mild reducing agent like aqueous sodium bisulfite or sodium thiosulfate to quench any unreacted bromine.[4] This is followed by a wash with sodium bicarbonate to remove any acidic byproducts.[3]

| Parameter | Recommendation | Rationale |

| Bromine (Br₂) Equiv. | 1.0 - 1.05 | Minimizes dibromination. |

| Temperature | 0 - 10 °C | Controls reaction rate and reduces side products. |

| Solvent | Chloroform or Acetic Acid | Provides a suitable reaction medium. |

| Quenching Agent | Aq. Na₂S₂O₃ or NaHSO₃ | Safely neutralizes excess bromine. |

Section 2: The Main Event - Williamson Ether Synthesis

This step involves the O-alkylation of the phenolic hydroxyl group of Methyl 5-bromosalicylate with an isopropyl source. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6] However, because a secondary alkyl halide (e.g., 2-bromopropane) is used, it often competes with a base-catalyzed elimination (E2) reaction.[6][7]

FAQ: My O-alkylation yield is poor, and I recover a lot of starting material. What's wrong?

Low yield with significant starting material recovery almost always points to incomplete deprotonation of the phenol or insufficient reactivity.